3-amino-N,N-dimethylpropanamide
Overview
Description
3-amino-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, featuring an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamide with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-amino-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2,2-dimethylpropanamide
- N,N-dimethylpropanamide
- 3-(dimethylamino)-1-propylamine
Uniqueness
3-amino-N,N-dimethylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and two methyl groups on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
3-Amino-N,N-dimethylpropanamide (CAS Number: 1857-18-7) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and features an amino group and two methyl groups attached to the nitrogen atom. This structure contributes to its solubility in water and various organic solvents, making it useful in laboratory settings.
1. Proteomics Research
This compound has been utilized in proteomics to study protein interactions and functions. Its ability to interact with specific molecular targets, such as enzymes and receptors, suggests its role in modulating biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications.
2. Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays revealed that certain analogues displayed significant inhibitory concentrations (IC50 < 5 μM), highlighting the compound's potential as a lead structure for developing antiparasitic drugs .
The mechanism of action involves binding to specific enzymes and receptors, which can lead to modulation of their activity. For instance, studies have shown that this compound can influence enzyme kinetics, thereby affecting metabolic pathways crucial for cell survival and proliferation .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of appropriate amines with acyl chlorides under controlled conditions to ensure high yield and purity. Various reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction can be employed to modify the compound's functional groups, allowing for the generation of diverse derivatives with potentially enhanced biological activities.
Case Study 1: Antiparasitic Screening
A study focused on the synthesis of purine analogues using this compound as a key intermediate demonstrated promising results against Leishmania species. The research identified several compounds with potent antileishmanial activity, underscoring the compound's utility in drug discovery efforts aimed at neglected tropical diseases .
Case Study 2: Enzyme Interaction Studies
In another investigation, researchers explored the binding affinity of this compound derivatives to various enzymes involved in metabolic processes. The findings indicated that specific modifications to the compound could enhance its inhibitory effects on target enzymes, suggesting avenues for optimizing its pharmacological profile.
Summary of Biological Activities
Properties
IUPAC Name |
3-amino-N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDIDJUNNCBHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508673 | |
Record name | N,N-Dimethyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-18-7 | |
Record name | N,N-Dimethyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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